2-Oleoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Oleoyl-sn-glycero-3-phosphocholine is a phospholipid molecule that is a key component in the structure and function of cellular membranes. It is characterized by having an oleoyl (a monounsaturated fatty acid) group attached to the second carbon of the glycerol backbone. This lipid is crucial for maintaining the fluidity of membranes under physiological conditions and is often the predominant lipid in eukaryotic cell membranes .
Synthesis Analysis
The synthesis of phospholipids similar to 2-Oleoyl-sn-glycero-3-phosphocholine can be achieved through various methods. For instance, a two-step process involving sn1,3-regiospecific lipases has been used to synthesize 1,3-oleoyl-2-palmitoylglycerol (OPO), a structured triglyceride important in infant nutrition. This process involves alcoholysis followed by esterification, achieving high yields and purity . Similarly, a chemoenzymatic method has been employed to synthesize carbon-13 enriched phospholipids, using phospholipase A2 for the production of optically pure lyso-PC, followed by reacylation . Moreover, the synthesis of deuterated oleic acid and its phospholipid derivatives has been described, which is significant for various spectroscopy and neutron scattering studies .
Molecular Structure Analysis
The molecular structure of phospholipids like 2-Oleoyl-sn-glycero-3-phosphocholine has been studied using techniques such as neutron reflectometry. For example, the synthesis of perdeuterated POPC allowed for the detailed structural analysis of its lipid bilayer membrane structure, providing insights into the arrangement of the acyl chains and the glycerophosphocholine head groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phospholipids are typically catalyzed by enzymes such as lipases and phospholipases. These reactions are carefully controlled to achieve high specificity and yield. For instance, the synthesis of OPO involves the use of sn1,3-regiospecific lipases that catalyze both the alcoholysis of tripalmitin and the subsequent esterification with oleic acid . The chemoenzymatic method used to synthesize carbon-13 enriched phospholipids also demonstrates the precision of enzymatic reactions in achieving optically pure products with minimal acyl migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of phospholipids like 2-Oleoyl-sn-glycero-3-phosphocholine are crucial for their function in biological membranes. Differential scanning calorimetry has been used to study the thermotropic behavior of mixed-acid monounsaturated phosphatidylcholines, revealing differences in transition temperatures and enthalpies between positional isomers . Additionally, the aggregation behavior of POPC in nonaqueous solutions has been investigated using spectroscopic and kinetic probe molecules, as well as dynamic light scattering, indicating the formation of vesicle-like structures with high microviscosity in their hydrocarbon interior .
Scientific Research Applications
Subheading Enzyme Encapsulation in Lipid Vesicles
Enzyme-containing lipid vesicles (liposomes) encapsulate water-soluble enzymes in their aqueous space, utilizing phosphatidylcholine and other amphiphiles for preparation. These vesicles act as nanoreactors, allowing substrates to permeate and undergo enzymatic reactions. The dehydration-rehydration method, followed by extrusion, is optimal for high enzyme encapsulation, avoiding organic solvents, and producing monodisperse, unilamellar vesicles. Enzyme-containing vesicles have potential medical applications like enzyme-replacement therapy and as carriers in blood circulation (Walde & Ichikawa, 2001).
Role in Atherosclerosis
Subheading Oxidized Phospholipids in Atherosclerosis
Oxidized phospholipids (OxPLs) are crucial in atherosclerosis, accumulating in human and mouse lesions and regulating genes in endothelial cells. OxPLs can act as ligands or disrupt membranes, integrating into cell and lipoprotein membranes. They form adducts, notably levuglandins associated with atherosclerosis. Understanding OxPLs' interactions with cells, including their recognition by surface receptors, is fundamental. This highlights the complexity of OxPLs in vascular cell regulation and atherosclerosis progression (Berliner & Watson, 2005).
Biomedical Applications of Phosphorylcholine-Containing Polymers
Subheading Phosphorus-Containing Polymers in Biomedicine
Phosphorus-containing polymers, especially those containing the phosphorylcholine group, are garnering attention for biomedical applications due to properties like biocompatibility and resistance to protein adsorption. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer is pivotal owing to its biomimetic phospholipid group, fostering the development of phosphorylcholine-containing copolymers. These materials show promise in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
Future Directions
properties
IUPAC Name |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULIDBRAXVDKBU-PTGWMXDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647292 | |
Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oleoyl-sn-glycero-3-phosphocholine | |
CAS RN |
22248-65-3 | |
Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(0:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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